molecular formula C21H20ClN3O2S B15030811 2-chloro-8-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline

2-chloro-8-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline

Cat. No.: B15030811
M. Wt: 413.9 g/mol
InChI Key: VPLZGKOIDSFGDN-UHFFFAOYSA-N
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Description

2-CHLORO-3-[1-METHANESULFONYL-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-8-METHYLQUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 2-CHLORO-3-[1-METHANESULFONYL-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-8-METHYLQUINOLINE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-CHLORO-3-[1-METHANESULFONYL-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-8-METHYLQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of cell growth or induction of cell death .

Comparison with Similar Compounds

When compared to similar compounds, 2-CHLORO-3-[1-METHANESULFONYL-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-8-METHYLQUINOLINE stands out due to its unique combination of structural features. Similar compounds include other heterocyclic molecules with sulfonyl and pyrazole groups. the specific arrangement of these groups in this compound provides it with distinct chemical and biological properties .

Properties

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-chloro-8-methyl-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline

InChI

InChI=1S/C21H20ClN3O2S/c1-13-7-9-15(10-8-13)18-12-19(25(24-18)28(3,26)27)17-11-16-6-4-5-14(2)20(16)23-21(17)22/h4-11,19H,12H2,1-3H3

InChI Key

VPLZGKOIDSFGDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC(=C4N=C3Cl)C)S(=O)(=O)C

Origin of Product

United States

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